1-(Furan-3-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(Furan-3-yl)cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring attached to a furan ring via a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of furan derivatives. One common method is the reaction of furan with diazo compounds in the presence of a catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalyst and solvent, as well as reaction parameters, are crucial for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Major Products Formed:
- Oxidation of the furan ring leads to furan-2,5-dicarboxylic acid.
- Reduction of the carboxylic acid group forms the corresponding alcohol.
- Substitution reactions yield halogenated cyclopropane derivatives .
Scientific Research Applications
1-(Furan-3-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Furan-3-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the cyclopropane ring can provide rigidity to the molecule, influencing its binding affinity and specificity .
Comparison with Similar Compounds
1-Cyclopropyl-3-furan-2-yl-propenone: Another compound featuring both furan and cyclopropane rings but with different functional groups.
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: A compound with a similar cyclopropane core but different substituents
Uniqueness: 1-(Furan-3-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both a furan ring and a cyclopropane ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H8O3 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1-(furan-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H8O3/c9-7(10)8(2-3-8)6-1-4-11-5-6/h1,4-5H,2-3H2,(H,9,10) |
InChI Key |
DDIKMNGBPXIDEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=COC=C2)C(=O)O |
Origin of Product |
United States |
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